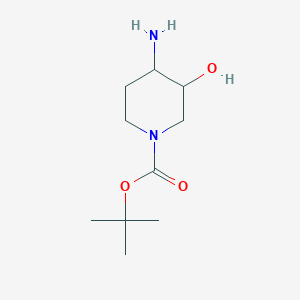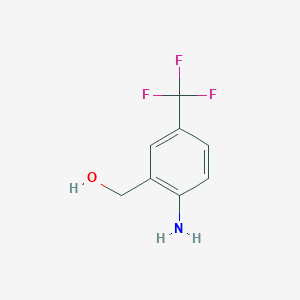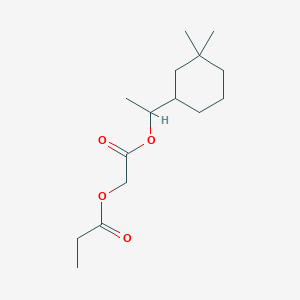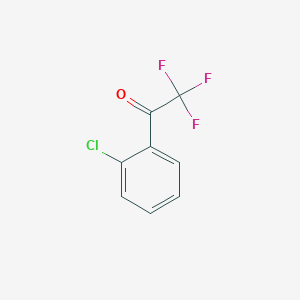
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 1-chloro-2,2,2-trifluoroethyl phenyl ketone, is an organic compound with the molecular formula C8H5ClF3O. It is a colorless, low-volatility liquid that is soluble in most organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Use in Organic Chemistry Research
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” is used as a starting material in the synthesis of N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide .
Methods of Application or Experimental Procedures
The compound is prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction. A N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .
Results or Outcomes
This new synthetic method using TDAE (tetrakis(dimethylamino)ethylene) allows access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines .
Use in Pharmacological Research
Specific Scientific Field
Summary of the Application
Chalcones, which can be synthesized from “1-(2-Chlorophenyl)-2,2,2-trifluoroethanone”, have shown a wide array of pharmacological and biological effects .
Methods of Application or Experimental Procedures
Chalcones can be designed as precursors for flavonoids and isoflavonoids. They act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted .
Results or Outcomes
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .
Use in Synthesis of Bioactive Compounds
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used to synthesize chalcone derivatives, which have shown a wide array of pharmacological and biological effects .
Methods of Application or Experimental Procedures
Chalcone derivatives can be synthesized using various methods, including the Claisen-Schmidt condensation . These derivatives can then be used to synthesize a range of analogs and novel heterocycles with pharmaceutical structures .
Results or Outcomes
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
Use in Synthesis of Ketamine
Specific Scientific Field
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of ketamine , a drug used in both veterinary and human medicine .
Methods of Application or Experimental Procedures
The synthesis of ketamine involves several steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration, oxidation, imination, and finally, rearrangement of the obtained imine at elevated temperature .
Results or Outcomes
The synthesis of ketamine using this method has several advantages, including high reaction yields, the use of commercially available and safe materials, and no need to use corrosive acids in the dehydration step .
Use in Synthesis of Indole Derivatives
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used to synthesize indole derivatives, which have shown a wide array of pharmacological and biological effects .
Methods of Application or Experimental Procedures
Indole derivatives can be synthesized using various methods, including the Fischer indole synthesis . These derivatives can then be used to synthesize a range of analogs and novel heterocycles with pharmaceutical structures .
Results or Outcomes
Various indole derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
Use in Synthesis of Bioactive Aromatic Compounds
Summary of the Application
“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of bioactive aromatic compounds, such as chalcones .
Methods of Application or Experimental Procedures
Chalcones can be synthesized from “1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” and confirmed bioactivity in vitro for its inhibitory effect on chemical mediators released from mast cells, macrophages, neutrophils and microglial cells .
Results or Outcomes
The synthesized chalcone derivatives exhibited significant antimicrobial activity against Bacillus subtilis, B. pumilus and Escherichia coli, tested at a concentration of 1000 μg/ml .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQEOLDFDHACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616571 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
5860-95-7 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



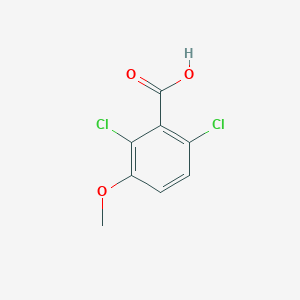
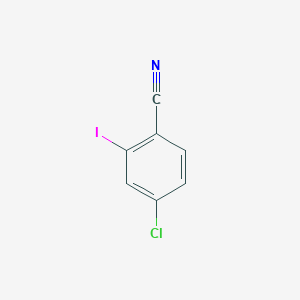
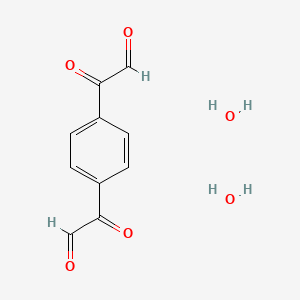

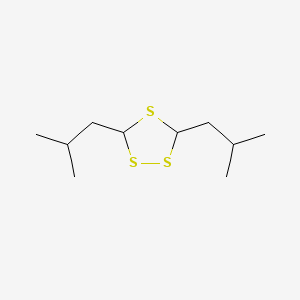
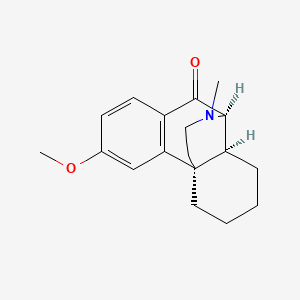
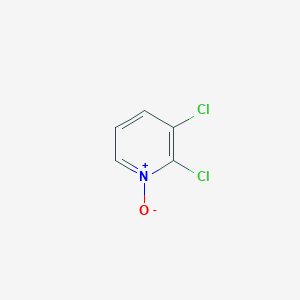
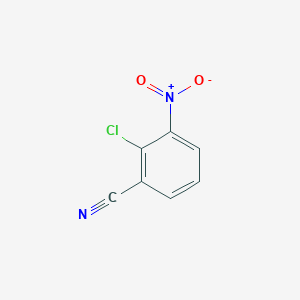
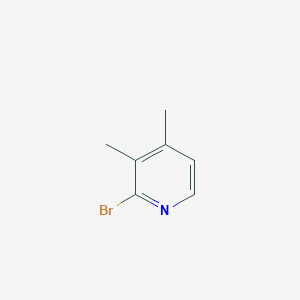
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
